An In-depth Technical Guide to the Chemical Structure and Biological Activity of Acanthoside D
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Acanthoside D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acanthoside D, a prominent lignan glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure of Acanthoside D, alongside a detailed exploration of its biological activities, with a particular focus on its anti-inflammatory and antioxidant properties. This document summarizes key quantitative data, outlines experimental protocols for assessing its bioactivity, and elucidates its putative mechanism of action through the modulation of critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.
Chemical Structure of Acanthoside D
Acanthoside D is a furofuran lignan diglycoside. Its core structure consists of a central furofuran ring system derived from the oxidative dimerization of two phenylpropanoid units. This central lignan, syringaresinol, is symmetrically substituted with two glucose moieties.
Systematic Name (IUPAC): (2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]
The structure is characterized by multiple stereocenters, contributing to its specific biological activity. The glycosidic linkages are of the β-D-glucopyranoside type.
Molecular Identifiers
| Identifier | Value | Reference |
| Molecular Formula | C₃₄H₄₆O₁₈ | [1] |
| Molecular Weight | 742.7 g/mol | [1] |
| SMILES | COC1=CC(=CC(=C1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)OC)[C@H]3[C@@H]4CO--INVALID-LINK--C5=CC(=C(C(=C5)OC)O[C@H]6--INVALID-LINK--CO)O)O">C@@HO)OC | [1] |
| InChI Key | FFDULTAFAQRACT-NYYYOYJKSA-N | [1] |
Physicochemical Properties
Understanding the physicochemical properties of Acanthoside D is crucial for its formulation and delivery in potential therapeutic applications.
| Property | Value | Reference |
| XLogP3-AA | -1.4 | [1] |
| Hydrogen Bond Donor Count | 12 | |
| Hydrogen Bond Acceptor Count | 18 | |
| Rotatable Bond Count | 12 | |
| Exact Mass | 742.26841461 Da | [1] |
| Monoisotopic Mass | 742.26841461 Da | [1] |
| Topological Polar Surface Area | 254 Ų | [1] |
| Heavy Atom Count | 52 | |
| Complexity | 1010 | [1] |
Biological Activities and Quantitative Data
Acanthoside D exhibits a range of biological activities, with its anti-inflammatory and antioxidant effects being the most extensively studied.[1]
Anti-inflammatory Activity
| Assay | Target | Cell Line | Typical IC₅₀ Range for Related Lignans |
| Nitric Oxide (NO) Production Inhibition | iNOS | RAW 264.7 | µM range |
| Prostaglandin E₂ (PGE₂) Production Inhibition | COX-2 | RAW 264.7 | µM range |
| Cytokine Inhibition | TNF-α, IL-6 | Various | µM range |
Antioxidant Activity
The antioxidant properties of Acanthoside D are attributed to its ability to scavenge free radicals, a characteristic of its phenolic structure. The antioxidant capacity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
| Assay | Method | Result (Typical for Phenolic Glycosides) |
| DPPH Radical Scavenging Activity | Spectrophotometry | Dose-dependent increase in scavenging activity |
| Superoxide Radical Scavenging Activity | Spectrophotometry | Potent scavenging activity |
| Hydroxyl Radical Scavenging Activity | Spectrophotometry | Significant scavenging activity |
Experimental Protocols
Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
This protocol is a standard method to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
1. Cell Culture and Seeding:
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Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
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Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
2. Compound Treatment:
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Prepare various concentrations of Acanthoside D in serum-free DMEM.
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Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of Acanthoside D.
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Incubate the cells for 1 hour.
3. Stimulation:
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Add lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation should be included.
4. Incubation and Sample Collection:
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Incubate the plate for 24 hours.
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After incubation, collect the cell culture supernatant for nitric oxide measurement.
5. Nitrite Quantification (Griess Assay):
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Mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes in the dark.
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Measure the absorbance at 540 nm using a microplate reader.
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Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.
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The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
DPPH Radical Scavenging Assay
This assay is a common and reliable method for evaluating the antioxidant capacity of a compound.
1. Reagent Preparation:
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Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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Prepare various concentrations of Acanthoside D in methanol. Ascorbic acid or Trolox can be used as a positive control.
2. Reaction Mixture:
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In a 96-well plate, add 100 µL of the different concentrations of Acanthoside D or the positive control to separate wells.
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Add 100 µL of the DPPH solution to each well.
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A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
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A blank well should contain 100 µL of the sample and 100 µL of methanol.
3. Incubation and Measurement:
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Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
4. Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
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The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of Acanthoside D.
Proposed Signaling Pathways
The biological activities of lignans like Acanthoside D are often mediated through their interaction with key cellular signaling pathways. Based on the literature for related compounds, Acanthoside D is proposed to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][4]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Lignans have been shown to inhibit this pathway at multiple points.
Acanthoside D is hypothesized to inhibit the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.[2][3][6]
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. Lignans can modulate the phosphorylation of key MAPK proteins.
Acanthoside D may inhibit the phosphorylation of MAPKKs, such as MKK3/6 and MKK4/7, which in turn would reduce the activation of downstream MAPKs like p38 and JNK. The reduced activity of these MAPKs would lead to decreased activation of transcription factors like AP-1, ultimately suppressing the expression of inflammatory genes.[4]
Conclusion
Acanthoside D presents a compelling profile as a bioactive natural product with significant anti-inflammatory and antioxidant potential. Its well-defined chemical structure and the growing body of evidence regarding its biological activities make it a promising candidate for further investigation in the context of drug development. The elucidation of its precise mechanisms of action, particularly its interactions with the NF-κB and MAPK signaling pathways, will be crucial in realizing its therapeutic potential. This technical guide provides a foundational understanding for researchers to build upon in their future studies of Acanthoside D.
References
- 1. Acanthoside D | C34H46O18 | CID 442830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignans from Saururus chinensis inhibiting the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
